molecular formula C14H26N2O5 B12816627 tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12816627
M. Wt: 302.37 g/mol
InChI Key: FQEKHGSKXWNVPP-VHSXEESVSA-N
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Description

tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl groups and a hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of amino and hydroxyl groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions to introduce the Boc protecting groups .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected pyrrolidine derivatives and oxidized or reduced forms of the compound, depending on the specific reaction conditions employed .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its protected amino and hydroxyl groups allow for selective reactions at other sites on the molecule .

Biology and Medicine

In biology and medicine, this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc protecting groups help in the stepwise construction of peptides by preventing unwanted side reactions .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves its ability to act as a protecting group for amino and hydroxyl functionalities. The Boc groups prevent these functionalities from participating in unwanted side reactions during multi-step synthesis processes . The molecular targets and pathways involved are primarily related to its role in organic synthesis rather than biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate lies in its dual Boc protection, which allows for selective deprotection and functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-9-7-16(8-10(9)17)12(19)21-14(4,5)6/h9-10,17H,7-8H2,1-6H3,(H,15,18)/t9-,10+/m0/s1

InChI Key

FQEKHGSKXWNVPP-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

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